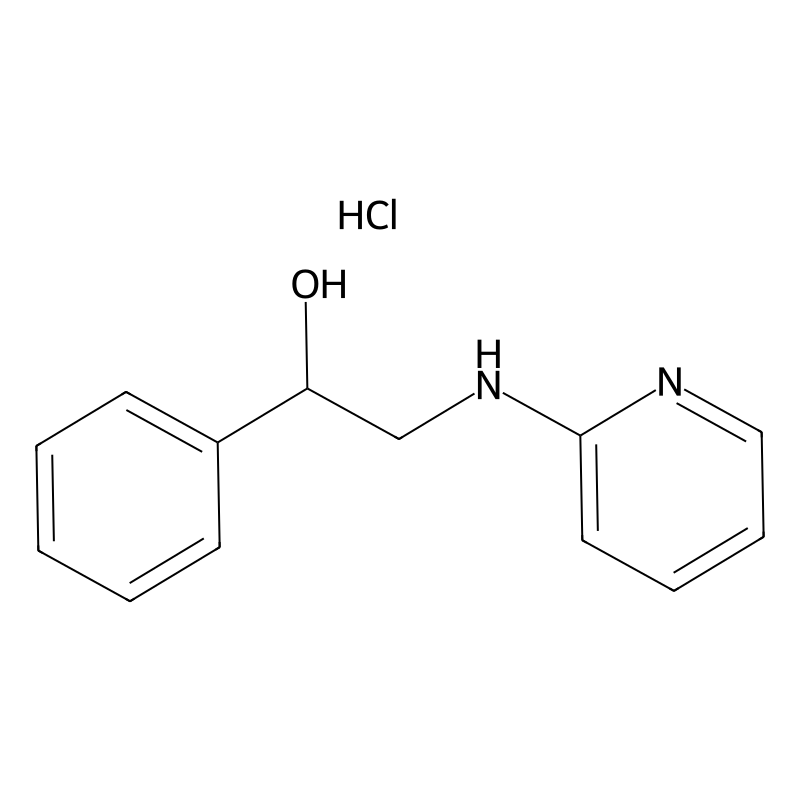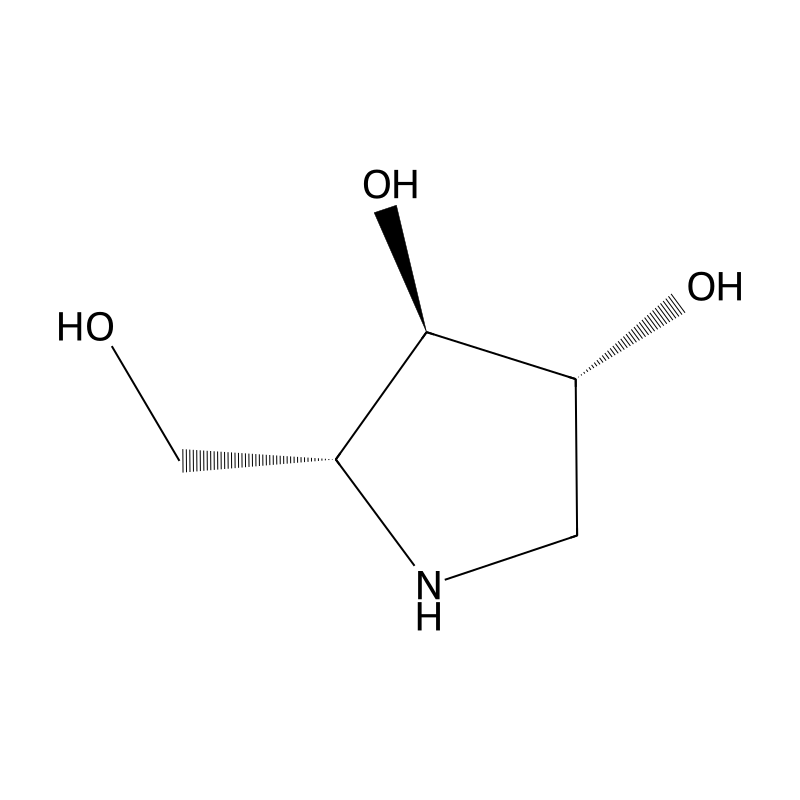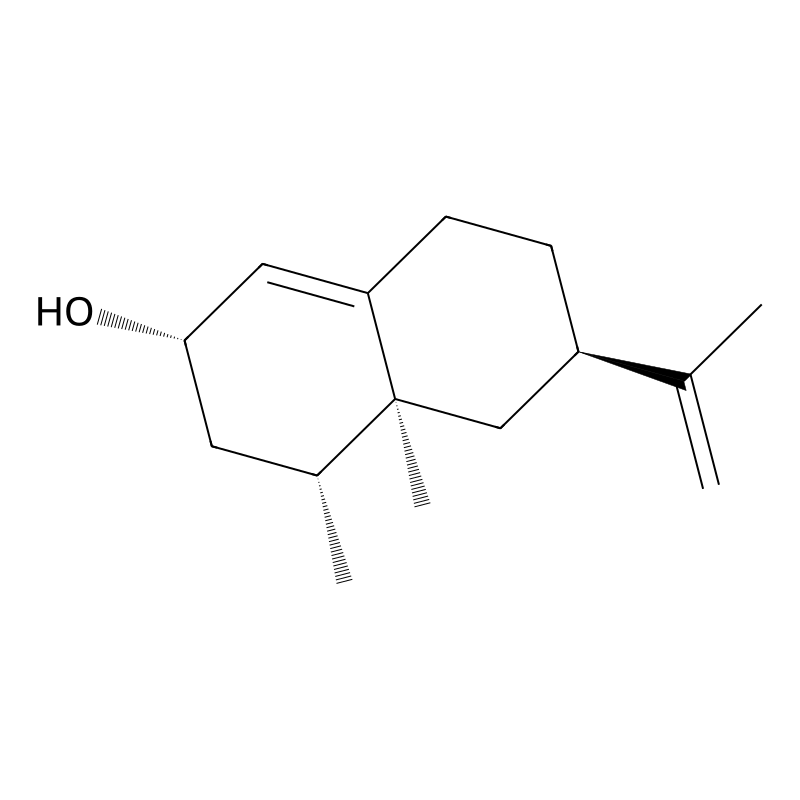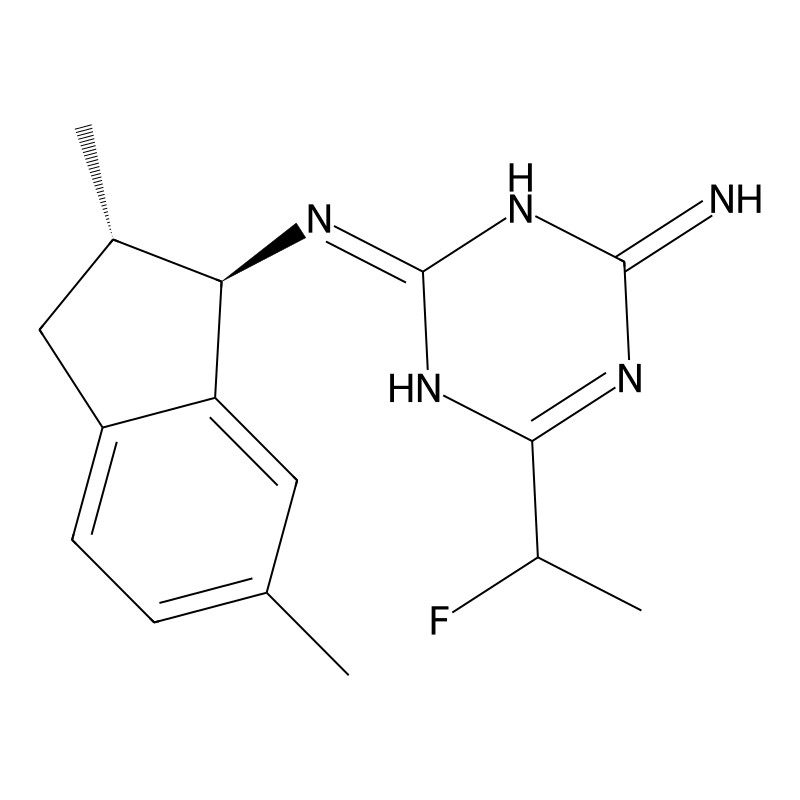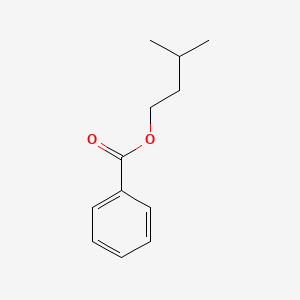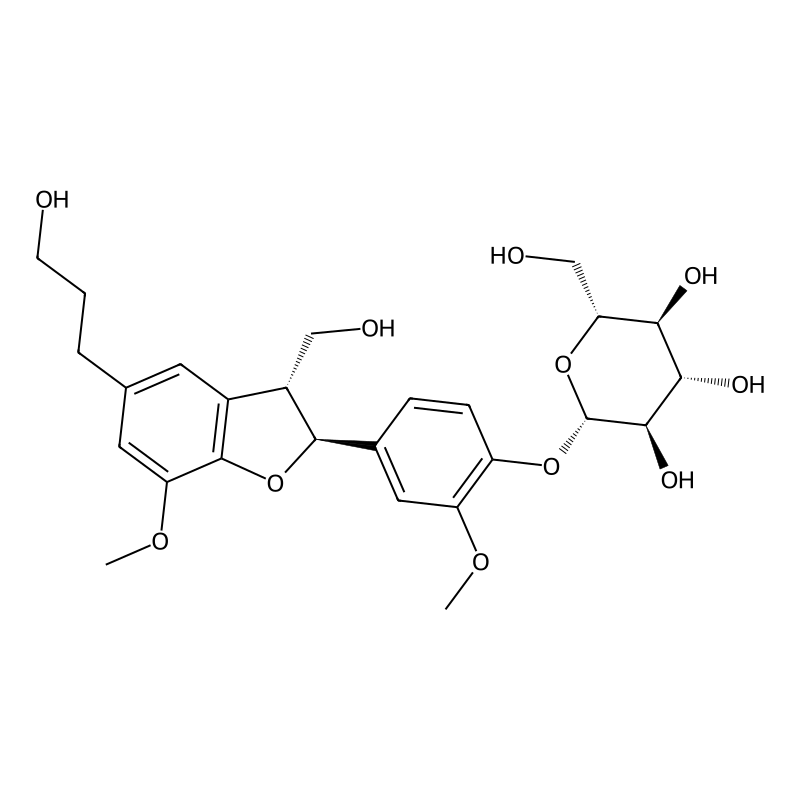CHRYSOTILE ASBESTOS
Mg3(Si2O5)(OH)4
H4Mg3O9Si2
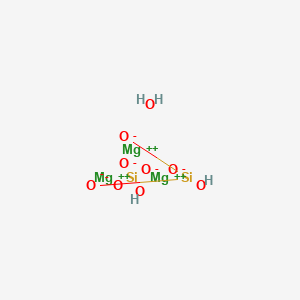
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Mg3(Si2O5)(OH)4
H4Mg3O9Si2
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Solubility in water: none
Synonyms
Canonical SMILES
Description
Chrysotile asbestos, commonly known as white asbestos, is the most prevalent form of asbestos, accounting for approximately 95% of asbestos used globally. It belongs to the serpentine group of silicate minerals, characterized by its fibrous structure and notable physical properties. The idealized chemical formula for chrysotile is . Chrysotile fibers are typically white to greyish-green and exhibit a soft, fibrous texture, making them amenable to weaving into textiles. Its unique structural properties confer high tensile strength, flexibility, and excellent thermal and electrical insulation capabilities .
Chrysotile is chemically stable under various conditions but can undergo specific reactions when exposed to acids and bases. In acidic environments, chrysotile fibers can dissolve magnesium ions, leading to the formation of a silica skeleton. This reaction can be represented as follows:
In alkaline conditions, chrysotile demonstrates considerable resistance, maintaining its structure even in high pH environments typical of construction materials like Portland cement . Thermal stability is another notable feature; chrysotile remains stable up to approximately 550 °C before beginning dehydration, which completes around 750 °C .
Chrysotile asbestos is recognized as a potent carcinogen. Studies have established that exposure to chrysotile can lead to serious health issues, including mesothelioma, lung cancer, and other malignancies such as cancers of the larynx and ovaries . The International Agency for Research on Cancer classifies all forms of asbestos, including chrysotile, as carcinogenic to humans (Group 1) . The mechanism of action involves the inhalation of fine chrysotile fibers, which can cause chronic inflammation and cellular damage in lung tissues.
- Open-pit mining: Used for large deposits where the mineral is close to the surface.
- Underground mining: Employed when deposits are deeper beneath the earth's surface.
Post-extraction, chrysotile fibers are processed through crushing and milling to produce various grades suitable for different applications .
Chrysotile asbestos has been utilized in numerous applications due to its desirable properties:
- Building materials: Used in roofing shingles, insulation, cement products, and fireproofing materials.
- Automotive industry: Incorporated into brake linings, clutches, gaskets, and pads.
- Textiles: Woven into fabrics for fire blankets and protective clothing.
Despite its utility, many countries have moved towards banning chrysotile due to its health risks .
Research indicates that chrysotile interacts significantly with biological systems upon inhalation. Studies have shown that chrysotile fibers can induce oxidative stress and inflammation in lung cells. The interaction with cigarette smoke further exacerbates lung cancer risk among smokers exposed to asbestos . Epidemiological studies have documented increased cancer rates in populations with occupational exposure to chrysotile .
Chrysotile belongs to a broader category of asbestos minerals that includes several other types. Below is a comparison highlighting its uniqueness:
| Compound | Type | Chemical Formula | Health Risks |
|---|---|---|---|
| Chrysotile | Serpentine | Carcinogenic (mesothelioma, lung cancer) | |
| Amosite | Amphibole | Carcinogenic (mesothelioma) | |
| Crocidolite | Amphibole | Highly carcinogenic | |
| Anthophyllite | Amphibole | Carcinogenic | |
| Tremolite | Amphibole | Carcinogenic |
Chrysotile is unique among these compounds as it is the only serpentine type of asbestos and is more commonly encountered than its amphibole counterparts. Its fibrous structure allows for greater flexibility and tensile strength compared to other forms of asbestos .
Physical Description
WHITE, GREY, GREEN OR YELLOWISH FIBROUS SOLID.
White or greenish fibrous, odorless solid
Color/Form
Curled sheet silicate, spiraled as helix around central capillary; fibrous member of serpentine mineral group possessing rolled trioctahedral clay structure
Chrysotile fibers can be extremely thin, with the unit fiber having an average diameter of approximately 0.025 um. Industrial chrysotile fibers are aggregates of these unit fibers that usually exhibit diameters from 0.1 to 100 um; their lengths range from a fraction of a millimeter to several centimeters, although most chrysotile fibers used are <1 cm.
The stacking of the tetrahedral and octahedral sheets in the chrysotile structure has been shown to yield the following types of chrysotile fibers: 1. clino-chrysotile: monoclinic stacking of the layers, x parallel to the fiber axis, most abundant form; 2. ortho-chrysotile: orthorhombic stacking of the layers, x parallel to the fiber axis; 3. para-chrysotile: two-layer structure, 180 deg rotation of two-layer structures, y parallel to the fiber axis
The crystal structure of chrysotile is layered or sheeted similarly to the kaolinite group. It is based on an infinite silica sheet (Si2O5) in which all the silica tetrahedra point one way. On one side of the sheet structure, and joining the silica tetrahedra, is a layer of brucite, Mg(OH)2, in which two out of every 3 hydroxyls are replaced by oxygens at the apices of the tetrahedra. The result is a layered structure. Mismatches and strains between the layers cause the structure to curve & form cylinders or fibers. Individual chrysotile fibers have ultimate diameters of 0.02-0.03 um.
Electron microphotographs have shown most chrysotile fibers with a hollow cylindrical form and a single magnesia-silica sheet rather than the earlier double layer concept. The lattice planes have multispiral arrangements as suggested by ... X-ray studies.
Average outer diameter of fibril is about 200 A
Boiling Point
decomposes
Density
2.2-2.6 g/cm³
Melting Point
800-850 °C
No melting point; decomposes
1112°F (decomposes)
UNII
GHS Hazard Statements
H350 (100%): May cause cancer [Danger Carcinogenicity];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Use and Manufacturing
Vapor Pressure
0 mmHg (approx)
Pictograms

Health Hazard
Impurities
The impurities which are present in chrysotile may be part of the crystal structure or due to associated minerals. The most common impurity is iron, and the next is aluminum; other impurities associated with chrysotile in lesser amount are calcium, chromium, nickel, manganese, sodium and potassium.
... The processes that yield the chrysotile fiber formations usually involve the crystallization of various other minerals. These mineral contaminants comprise brucite; magnetite; calcite; dolomite; chlorites; and talc. Other iron-containing minerals also may be found in chrysotile (eg, pyroaurite, brugnatellite, and pyroxenes).
... Nine Canadian chrysotile samples /were analyzed/ for trace metals ... 2-14 ug/g beryllium, 3-10 ug/g cadmium, 202-771 ug/g chromium, 36-78 ug/g cobalt, 9-26 ug/g copper, 325-1065 ug/g manganese, 299-1187 ug/g nickel, and 35-71 ug/g thallium /were found/ in the asbestos samples. Similar results were found in ... a study of trace elements in the Reserve Mining Company's taconite dumpings in Lake Superior.
The most commonly occurring mineral impurities are brucite, chlorite, talc, carbonates, magnetite and quartz. ...
... The concentration levels of trace elements from three chrysotile samples, four amphibole asbestos samples (UICC (Union Internationale contre le Cancer) amosite, UICC anthophyllite, UICC crocidolite and tremolite) and fibrous erionite from Jersey, Nevada (USA) were determined using inductively coupled plasma mass spectrometry (ICP-MS). For all samples, the following trace elements were measured: Li, Be, Sc, V, Cr, Mn, Co, Ni, Cu, Zn, As, Rb, Sr, Y, Sb, Cs, Ba, La, Pb, Ce, Pr, Nd, Sm, Eu, Gd, Tb, Dy, Ho, Er, Tm, Yb, Lu, Th, U. Their distribution in the various mineral species is thoroughly discussed. The obtained results indicate that the amount of trace metals such as Mn, Cr, Co, Ni, Cu and Zn is higher in anthophyllite and chrysotile samples, whereas the amount of rare earth elements (REE) is higher in erionite and tremolite samples.
Other CAS
12168-92-2
12426-97-0
Wikipedia
Biological Half Life
Use Classification
Methods of Manufacturing
In dry milling operations, which are currently the most widely used, the ore is first crushed to a nominal size and then dried. Fiber extraction then begins through a series of crushing operations, each followed by a vacuum aspiration of the ore running on a vibrating screen. On the latter, the fibers released from the ore tend to move to the surface and, because of their aerodynamic properties, can be readily collected into a vacuum system. The fibers recovered from consecutive vibrating screens are brought to cyclone separators, and the air is filtered to remove the finer suspended fibers. Generally, the consecutive crushing-aspiration steps liberate fibers that are increasingly shorter. Longer fibers in wide veins are easier to release and thus are recovered in the early phases of the milling operation. In this way, a primary classification, or grading, of the fibers can be achieved. Various secondary processing systems may be used to separate the fiber aggregates and to remove nonfi- brous mineral dust. Fiber extraction and classification operations are usually carried out under negative pressure to minimize airborne dust in the working environment.
General Manufacturing Information
Asbestos minerals are divided into two major groups: Serpentine asbestos and amphibole asbestos. Serpentine asbestos includes the mineral chrysotile, which has long, curly fibers that can be woven. Chrysotile asbestos is the form that has been used most widely in commercial applications. Amphibole asbestos includes the minerals actinolite, tremolite, anthophyllite, crocidolite, and amosite. Amphibole asbestos has straight, needle-like fibers that are more brittle than those of serpentine asbestos and are more limited in their ability to be fabricated.
In 2017, all of the asbestos minerals imported into and used within the United States consisted of chrysotile and were shipped from Brazil.
Canadian chrysotile crudes are classified as follows: crude #1: 1.9 cm staple & longer; crude #2: 0.95 cm to 1.9 cm staple; crude run of mine: unsorted crudes. Milled Canadian fibers sold from Quebec are classified by a dry screen technique known as the Quebec Standard Asbestos Test. This test method grades fibers roughly by fiber or staple length. Minimum test values are guaranteed for each grade & a numerical classification system has been estabilished for fibers ranging from Group 3, the longest grade, to Group 7, the shortest grade. Chrysotile fibers produced outside Quebec are graded or controlled by screening test methods differing from the Quebec Screen Test; however, these basically identify grade by staple length.
For more General Manufacturing Information (Complete) data for Chrysotile asbestos (7 total), please visit the HSDB record page.
Analytic Laboratory Methods
Microscopic methods are preferred in cases in which limited quantities of sample are available, typically in analyzing fibers recovered from a sampling of airborne dust. With fibers that have lengths in excess of 5 um, optical microscopy has proven to be a powerful technique. The optical properties of the different types of asbestos fibers, combined with information on fiber shapes, enable positive identification of all varieties of asbestos fibers. This identification can be carried out even when the fibers are mixed with their nonfibrous analogue or with various other materials. Often, refractive index, color, pleochroism, birefringence, orientation, and other optical properties are not necessarily sufficient; thus, other methods of analysis must be employed.
Method: NIOSH 7400, Issue 2; Procedure: light microscopy, phase contrast; Analyte: asbestos fibers (manual count); Matrix: air; Detection Limit: 7 fibers/sq mm filter area.
Method: NIOSH 7402; Procedure: microscopy, transmissiion electron (TEM); Analyte: asbestos fibers; Matrix: air; Detection Limit: 1 confirmed asbestos fiber above 95% of expected mean blank value.
For more Analytic Laboratory Methods (Complete) data for Chrysotile asbestos (14 total), please visit the HSDB record page.
Clinical Laboratory Methods
Method: phase contrast microscopy; Analyte: asbestos; Matrix: lung tissue; Sample Detection Limit: 5,000 fibers per gram. /From table/
Method: transmission electron microscopy; Analyte: asbestos; Matrix: lung tissue; Sample Detection Limit: 0.1X10+6 fibers per gram. /From table/
Method: transmission electron microscopy; Analyte: asbestos; Matrix: feces; Sample Detection Limit: 0.15X10+6 fibers per gram. /From table/
Method: transmission electron microscopy; Analyte: asbestos; Matrix: urine; Sample Detection Limit: 0.1-0.3X10-6 fibers per liter. /From table/
Storage Conditions
Interactions
Exposure of rat liver epithelial cells to chrysotile alone did not increase the mutant incidence whereas benzo(a)pyrene was mutagenic. Simultaneous exposure of the cells to chrysotile and benzo(a)pyrene resulted in an enhanced mutant recovery compared to exposure to either of these substances alone.
The combined carcinogenic activity of intratracheally inoculated Canadian chrysotile asbestos dust and orally or sc administered n-nitrosodiethylamine was studied in long term experiments in Syrian Golden hamsters. In animals treated with asbestos only, no lung tumors developed, and single tracheal or laryngeal papillomas were found in only a very few cases. In animals treated with chrysotile asbestos and n-nitrosodiethylamine, a synergistic effect which increased the incidence of lung tumors was observed.
With regard to mesotheliomas, 1 study suggested a particularly high risk of combined exposure to chrysotile and amphiboles (risk ratio, 61), thus almost multiplying the risk ratios (6 and 12, respectively) of exposures to chrysotile and to amphibole alone.
For more Interactions (Complete) data for Chrysotile asbestos (12 total), please visit the HSDB record page.
